molecular formula C8H7NO4S B13873091 5-Hydroxy-1-benzofuran-2-sulfonamide

5-Hydroxy-1-benzofuran-2-sulfonamide

Cat. No.: B13873091
M. Wt: 213.21 g/mol
InChI Key: NLGQKDVWTUPQFL-UHFFFAOYSA-N
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Description

5-Hydroxy-1-benzofuran-2-sulfonamide is a compound belonging to the benzofuran family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 5-Hydroxy-1-benzofuran-2-sulfonamide, often involves the cyclization of o-hydroxyacetophenones under basic conditions. Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for benzofuran derivatives typically involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and increase yield .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1-benzofuran-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can yield amines .

Scientific Research Applications

5-Hydroxy-1-benzofuran-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential antibacterial and antiviral properties.

    Medicine: It is being explored as a potential therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-benzofuran-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with the replication of viral DNA. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-Hydroxy-2-benzofuran-2-sulfonamide
  • 5-Hydroxy-1-benzofuran-3-sulfonamide
  • 5-Hydroxy-1-benzofuran-2-carboxamide

Comparison: 5-Hydroxy-1-benzofuran-2-sulfonamide is unique due to its specific sulfonamide group, which can confer different biological activities compared to other benzofuran derivatives. For example, the presence of the sulfonamide group can enhance its antibacterial properties compared to compounds with carboxamide groups .

Properties

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

IUPAC Name

5-hydroxy-1-benzofuran-2-sulfonamide

InChI

InChI=1S/C8H7NO4S/c9-14(11,12)8-4-5-3-6(10)1-2-7(5)13-8/h1-4,10H,(H2,9,11,12)

InChI Key

NLGQKDVWTUPQFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(O2)S(=O)(=O)N

Origin of Product

United States

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